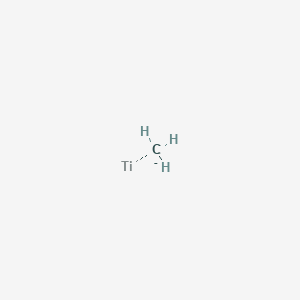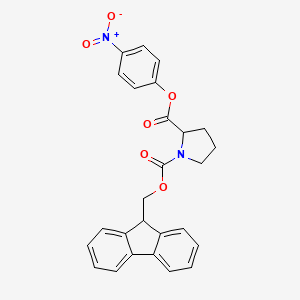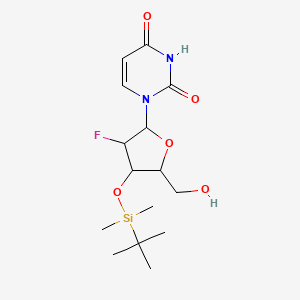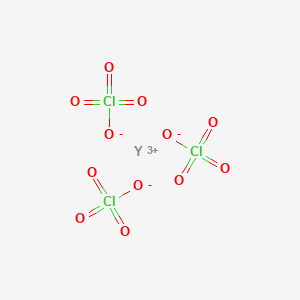![molecular formula C21H19Cl2FN6O2 B13393262 1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride](/img/structure/B13393262.png)
1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridin-2-one core, a pyrimidin-4-yl group, and a hydroxyethyl side chain. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride involves multiple steps, starting with the preparation of the pyridin-2-one core. This is typically achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization. The introduction of the 4-chloro-3-fluorophenyl group is accomplished via a nucleophilic substitution reaction, using appropriate halogenated precursors. The hydroxyethyl side chain is then added through an alkylation reaction, and the final step involves the coupling of the pyrimidin-4-yl group through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent selection, temperature control, and catalyst loading are critical parameters that are carefully monitored throughout the process.
化学反应分析
Types of Reactions
1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl side chain can be oxidized to form a ketone, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas over palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride involves its interaction with specific molecular targets within the cell. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell proliferation, apoptosis, and other critical processes. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
相似化合物的比较
Similar Compounds
- **1-[1-(4-Chlorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one
- **1-[1-(4-Fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one
Uniqueness
The presence of both chlorine and fluorine atoms in 1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride enhances its chemical stability and reactivity compared to similar compounds. This dual halogenation also contributes to its unique pharmacological profile, making it a valuable compound for further research and development.
属性
分子式 |
C21H19Cl2FN6O2 |
|---|---|
分子量 |
477.3 g/mol |
IUPAC 名称 |
1-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C21H18ClFN6O2.ClH/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14;/h2-11,18,30H,12H2,1H3,(H,24,26,27);1H |
InChI 键 |
RMNVBUVHPAETTJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13393179.png)
![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B13393180.png)
![Cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B13393182.png)



![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13393205.png)

![4-Phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13393218.png)

![N-[2-(2-{[(4-Carbamimidoylphenyl)methyl]carbamoyl}azetidin-1-yl)-1-cyclohexyl-2-oxoethyl]glycine](/img/structure/B13393227.png)
![2-(Acetylamino)-3-[({3-hydroxy-2-[1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidin-2-yl}carbonyl)sulfanyl]propanoic acid](/img/structure/B13393241.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13393245.png)
![benzyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B13393252.png)
